molecular formula C57H90ClN19O21S2 B032122 Bleomycin A5 HCl CAS No. 55658-47-4

Bleomycin A5 HCl

Cat. No. B032122
CAS RN: 55658-47-4
M. Wt: 1477.0 g/mol
InChI Key: NRVKJXFKQWUKCB-GIIHLZIVSA-N
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Description

Bleomycin A5 HCl is an antibiotic derived from the bacterium Streptomyces verticillus. It is commonly used in laboratory experiments to study the effects of antibiotics on bacterial growth. This compound is a unique antibiotic due to its ability to inhibit both Gram-positive and Gram-negative bacteria. Its mechanism of action is not fully understood, but it is thought to act by disrupting the cell membrane and inhibiting the synthesis of essential proteins. This compound has been used in a variety of scientific research applications, including the study of antibiotic resistance, gene regulation, and cancer research.

Scientific Research Applications

1. Cancer Treatment and Resistance Mechanisms

Bleomycin A5 HCl is primarily known for its role in cancer treatment. It's effective against lymphomas, testicular carcinomas, and squamous cell carcinomas of the cervix, head, and neck when used in combination with other antineoplastic agents. Research has shown that its uptake is a critical factor influencing its effectiveness. The human carnitine transporter hCT2 (SLC22A16) mediates its uptake, and cells with higher hCT2 expression show increased sensitivity to Bleomycin A5, whereas those with lower or no hCT2 expression demonstrate resistance (Aouida, Poulin, & Ramotar, 2009). Additionally, resistance mechanisms, including cellular uptake and detoxification pathways, have been studied in both yeast and human cells (Aouida & Ramotar, 2010).

2. Molecular Interactions and DNA Damage

This compound's anticancer activity relies on its ability to produce DNA breaks, leading to cell death. Studies have delved into its interaction with DNA, particularly focusing on how it binds and cleaves DNA strands. For instance, research has shown that bleomycin A5 strongly binds to hairpin DNA sequences and enhances double-strand cleavage, which is vital for its anticancer efficacy (Roy & Hecht, 2014).

3. Mitochondrial Dynamics and Apoptosis

Recent studies have explored the effects of Bleomycin A5 on mitochondrial dynamics, particularly in the context of fibroblast apoptosis in nasal polyps. It has been found to suppress Drp1-mediated mitochondrial fission, leading to apoptosis in human nasal polyp-derived fibroblasts (Wu et al., 2020).

4. Signal Transduction Pathways in Apoptosis

Bleomycin A5's effect on signal transduction pathways has been investigated, particularly in relation to its apoptotic effects on tumor cells. Studies have shown that it can enhance apoptosis in oral cancer cell lines when combined with MEK inhibition, offering insights into potential therapeutic opportunities (Yang et al., 2004).

5. Interaction with Noncoding RNAs

There is growing interest in the interaction of Bleomycin A5 with noncoding RNAs, given their role in diseases like cancer. Studies indicate that Bleomycin A5 can target oncogenic noncoding RNAs, potentially offering a new avenue for cancer treatment (Angelbello & Disney, 2018).

Mechanism of Action

Target of Action

Bleomycin A5 primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of cross-linking . It has also been shown to increase the activity of caspase-3 and p53 , and inhibit telomerase activity , leading to apoptosis .

Mode of Action

The compound interacts with its targets by chelating metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This leads to DNA damage and, ultimately, cell death . At high concentrations, cellular RNA and protein synthesis are also suppressed .

Biochemical Pathways

The primary biochemical pathway affected by Bleomycin A5 is DNA synthesis. The compound’s ability to cleave DNA disrupts normal cellular replication and transcription processes . Additionally, the increase in caspase-3 and p53 activity, along with the inhibition of telomerase, leads to the initiation of the apoptosis pathway .

Pharmacokinetics

While specific pharmacokinetic data for Bleomycin A5 is limited, it is known that the bioavailability of Bleomycin (a mixture of mainly two compounds A2 and B2) is 100% following intramuscular administration, and 70% following subcutaneous administration . The elimination half-life is approximately two hours, and it is primarily excreted by the kidneys (60-70%) .

Result of Action

The primary result of Bleomycin A5’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and increasing the activity of pro-apoptotic proteins, the compound effectively halts cell growth and triggers cell death .

Action Environment

The action, efficacy, and stability of Bleomycin A5 can be influenced by various environmental factors. For instance, the DNA-cleaving actions of Bleomycin are dependent on oxygen and metal ions . Furthermore, the compound’s cytotoxicity can vary among different cell lines, potentially due to differences in cellular uptake, DNA repair rate, and/or drug detoxification .

Safety and Hazards

Excessive exposure to Bleomycin may cause fever, chills, nausea, vomiting, mental confusion, and wheezing . It may cause irritation to eyes, skin, and the respiratory tract . It may also cause a darkening or thickening of the skin . It may cause an allergic reaction .

Future Directions

Due to the current critical shortage of Bleomycin Sulfate for Injection, USP, 15 units and 30 units per vial in the United States (U.S.) market, Amneal Biosciences is coordinating with the U.S. Food and Drug Administration (FDA) to increase the availability of Bleomycin Sulfate for Injection, USP, 15 units per vial .

Biochemical Analysis

Biochemical Properties

Bleomycin A5 Hydrochloride is known to bind DNA and induce DNA cleavage and strand breaks . This ability to produce DNA breaks leads to cell death . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to inhibit the synthesis of deoxyribonucleic acid (DNA), and at high concentrations, it can also suppress cellular RNA and protein synthesis .

Cellular Effects

Bleomycin A5 Hydrochloride has a profound impact on various types of cells and cellular processes . It influences cell function by altering cell cycle regulation, inhibiting proliferation, and inducing apoptosis . It also decreases tumor size in cellular and animal models of hemangioma . Furthermore, it has been shown to induce in vivo fibrosis and inflammation by generating peroxynitrites, a strong oxidizing agent .

Molecular Mechanism

The molecular mechanism of action of Bleomycin A5 Hydrochloride involves its interaction with DNA. It selectively inhibits the synthesis of DNA, leading to DNA cleavage and strand breaks . This DNA damage triggers cell death, thereby exerting its antitumor effects .

Temporal Effects in Laboratory Settings

The effects of Bleomycin A5 Hydrochloride change over time in laboratory settings . It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Bleomycin A5 Hydrochloride vary with different dosages in animal models . Studies have shown that administration of single or multiple doses of Bleomycin by various routes induces pulmonary fibrosis, with significant dose-dependent mortality .

Metabolic Pathways

Bleomycin A5 Hydrochloride is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Bleomycin A5 Hydrochloride is transported and distributed within cells and tissues . It is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells .

Subcellular Localization

Given its DNA-binding properties, it is likely that it localizes to the nucleus where it interacts with DNA to exert its effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Bleomycin A5 HCl involves the condensation of L-ornithine, D-serine, and alpha-ketoglutaric acid to form the peptide backbone, followed by the attachment of the side chains and subsequent deprotection and activation steps.", "Starting Materials": [ "L-ornithine", "D-serine", "alpha-ketoglutaric acid", "Fmoc-protected amino acids", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Bleomycin A2" ], "Reaction": [ "Condensation of L-ornithine, D-serine, and alpha-ketoglutaric acid to form the peptide backbone", "Attachment of Fmoc-protected amino acids to form side chains", "Deprotection of Fmoc groups using piperidine", "Activation of carboxylic acid groups using DCC and NHS", "Coupling of activated carboxylic acid groups to amine groups on the peptide backbone", "Removal of protecting groups using TFA", "Purification of Bleomycin A5 HCl" ] }

CAS RN

55658-47-4

Molecular Formula

C57H90ClN19O21S2

Molecular Weight

1477.0 g/mol

IUPAC Name

[(2S,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride

InChI

InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55-,56-;/m0./s1

InChI Key

NRVKJXFKQWUKCB-GIIHLZIVSA-N

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl

Related CAS

11116-32-8 (Parent)

synonyms

N1-[3-[(4-Aminobutyl)amino]propyl]bleomycinamide Hydrochloride Salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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